molecular formula C28H38ClN3O3 B12006992 N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide CAS No. 769142-26-9

N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide

Cat. No.: B12006992
CAS No.: 769142-26-9
M. Wt: 500.1 g/mol
InChI Key: CDMFPRWNJCYDFG-AJBULDERSA-N
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Description

N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a benzylidene hydrazine moiety, and a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide typically involves multiple steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.

    Attachment of the Chlorobenzyl Group: The intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to attach the chlorobenzyl group.

    Formation of the Dodecanamide Chain: Finally, the compound is reacted with dodecanoic acid chloride in the presence of a base like triethylamine to form the dodecanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazine moiety to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency or reduced toxicity.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazine moiety could form covalent bonds with active site residues, while the chlorobenzyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-2-[(2E)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide
  • 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

769142-26-9

Molecular Formula

C28H38ClN3O3

Molecular Weight

500.1 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]dodecanamide

InChI

InChI=1S/C28H38ClN3O3/c1-2-3-4-5-6-7-8-9-10-11-27(33)30-21-28(34)32-31-20-23-14-18-26(19-15-23)35-22-24-12-16-25(29)17-13-24/h12-20H,2-11,21-22H2,1H3,(H,30,33)(H,32,34)/b31-20+

InChI Key

CDMFPRWNJCYDFG-AJBULDERSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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